6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves the reaction of a cyclopropylamine derivative with a pyrimidine carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives .
Scientific Research Applications
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group is known to interact with enzyme active sites, contributing to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide: Similar structure with an ethyl group instead of a direct bond to the pyrimidine ring.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Contains a thiadiazole ring instead of a pyrimidine ring.
Uniqueness
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of a cyclopropyl group and a sulfonamide group attached to a pyrimidine ring. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
6-cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c15-22(20,21)11-5-3-10(4-6-11)18-14(19)13-7-12(9-1-2-9)16-8-17-13/h3-9H,1-2H2,(H,18,19)(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMBPZWNKBJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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